Solubility of 3'-acetamidoacetophenone oxime in methanol
Solubility of 3'-acetamidoacetophenone oxime in methanol
An In-depth Technical Guide to the Solubility of 3'-Acetamidoacetophenone Oxime in Methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3'-acetamidoacetophenone oxime in methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide delves into the molecular interactions governing solubility, presents detailed experimental protocols for its determination, and discusses the critical factors influencing the dissolution process. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an authoritative resource for understanding and manipulating the solubility of this compound. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data. All claims and procedures are substantiated by references to authoritative scientific literature.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a chemical entity to a viable therapeutic agent. For a drug to be effective, it must first dissolve in a biological fluid to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug discovery and development, often leading to low bioavailability and therapeutic failure. Methanol, as a polar protic solvent, is frequently used in early-stage drug discovery for solubility screening, analytical method development, and as a solvent in chemical synthesis and purification.
3'-Acetamidoacetophenone oxime is a molecule of interest due to its structural motifs—an aromatic ring, an acetamido group, and an oxime functionality. These features are common in pharmacologically active compounds, making the study of its solubility not only relevant for this specific molecule but also as a model for understanding the behavior of a broader class of compounds. This guide will provide a detailed exploration of the factors governing the solubility of 3'-acetamidoacetophenone oxime in methanol, offering both theoretical insights and practical, step-by-step experimental procedures.
Molecular Interactions: A Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Physicochemical Properties of 3'-Acetamidoacetophenone Oxime
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Structure: 3'-Acetamidoacetophenone oxime possesses both polar and non-polar regions. The aromatic ring is non-polar, while the acetamido (-NHCOCH₃) and oxime (=NOH) groups are polar and capable of acting as hydrogen bond donors and acceptors.
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Hydrogen Bonding: The presence of the N-H group in the acetamido moiety and the O-H group in the oxime functionality allows the molecule to act as a hydrogen bond donor. The carbonyl oxygen of the acetamido group and the nitrogen of the oxime can act as hydrogen bond acceptors.
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Polarity: The combination of these functional groups results in a molecule with a significant dipole moment, rendering it moderately polar.
Physicochemical Properties of Methanol (CH₃OH)
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Structure: Methanol is a simple, polar protic solvent. The hydroxyl (-OH) group is highly polar and dominates the molecule's physical properties.
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Hydrogen Bonding: Methanol is an excellent hydrogen bond donor and acceptor due to its hydroxyl group. This leads to a highly associated liquid structure.
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Dielectric Constant: Methanol has a relatively high dielectric constant, which allows it to effectively solvate ions and polar molecules by reducing the electrostatic forces between them.
Solute-Solvent Interactions
The solubility of 3'-acetamidoacetophenone oxime in methanol is primarily driven by the formation of strong hydrogen bonds between the solute and solvent molecules. The hydroxyl group of methanol can donate a hydrogen bond to the carbonyl oxygen or the oxime nitrogen of the solute. Conversely, the N-H and O-H groups of the solute can donate hydrogen bonds to the oxygen atom of methanol. These favorable interactions are the key to overcoming the solute's crystal lattice energy.
Experimental Determination of Solubility
The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method is the shake-flask method, which is recommended by the OECD (Organisation for Economic Co-operation and Development).[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed. The concentration of the dissolved solute is then determined using a suitable analytical technique.
Required Materials and Equipment
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3'-Acetamidoacetophenone oxime (analytical standard grade)
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Methanol (HPLC grade or equivalent)
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Volumetric flasks
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Scintillation vials or flasks with screw caps
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Orbital shaker or magnetic stirrer with temperature control
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Analytical balance
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Syringe filters (0.45 µm, compatible with methanol)
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UV-Vis Spectrophotometer or HPLC system
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Pipettes and other standard laboratory glassware
Step-by-Step Protocol: Shake-Flask Method
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Preparation of the Saturated Solution:
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Add an excess amount of 3'-acetamidoacetophenone oxime to a series of flasks. An amount sufficient to ensure a solid phase remains after equilibration is crucial.
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Add a known volume of methanol to each flask.
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Seal the flasks to prevent solvent evaporation.
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Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][4] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
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Sample Collection and Preparation:
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After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.
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Carefully withdraw an aliquot of the supernatant using a pipette.
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Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.[5] This step is critical to avoid overestimation of the solubility.
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-
Quantification of the Dissolved Solute:
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The concentration of 3'-acetamidoacetophenone oxime in the filtered saturated solution can be determined by a variety of analytical methods.
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Method A: UV-Vis Spectrophotometry:
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Prepare a series of standard solutions of known concentrations of the compound in methanol.
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Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[6]
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Construct a calibration curve by plotting absorbance versus concentration.
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Dilute the filtered saturated solution with methanol to bring its absorbance within the linear range of the calibration curve.
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Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.[6]
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-
Method B: Gravimetric Analysis:
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.[7][8]
-
Carefully evaporate the methanol under a gentle stream of nitrogen or in a fume hood.
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Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[7][8][9]
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The mass of the residue corresponds to the amount of solute dissolved in the known volume of the solvent.[7][10]
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Data Presentation and Interpretation
The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The experiment should be performed in triplicate to ensure the precision and reliability of the results.
| Parameter | Value | Units |
| Temperature | 25.0 ± 0.5 | °C |
| Equilibration Time | 48 | hours |
| Replicate 1 | ||
| Concentration | [Insert Value] | mg/mL |
| Replicate 2 | ||
| Concentration | [Insert Value] | mg/mL |
| Replicate 3 | ||
| Concentration | [Insert Value] | mg/mL |
| Average Solubility | [Calculate Average] | mg/mL |
| Standard Deviation | [Calculate Std Dev] | mg/mL |
This table should be populated with experimental data.
Factors Influencing Solubility
Several factors can influence the solubility of 3'-acetamidoacetophenone oxime in methanol. Understanding these factors is crucial for controlling and optimizing dissolution processes.
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Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. This is because the additional thermal energy helps to overcome the crystal lattice energy of the solute. However, the exact relationship between temperature and solubility must be determined experimentally.
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Purity of the Compound: Impurities in the 3'-acetamidoacetophenone oxime can affect its crystal structure and, consequently, its solubility.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and solubility. The most stable polymorph will generally have the lowest solubility.
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Presence of Other Solutes: The presence of other compounds in the methanol can alter the solvent properties and influence the solubility of the target compound.
Visualizing the Process: Diagrams and Workflows
Solute-Solvent Interactions
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the theoretical and practical aspects of determining the solubility of 3'-acetamidoacetophenone oxime in methanol. The interplay of molecular structure, intermolecular forces, and experimental conditions dictates the extent to which this compound will dissolve. The shake-flask method, coupled with a reliable analytical technique such as UV-Vis spectrophotometry or gravimetric analysis, provides a robust framework for obtaining accurate and reproducible solubility data. For researchers in drug development, this information is invaluable for formulation design, analytical method development, and predicting the compound's behavior in more complex biological systems. Future work could involve determining the solubility in a range of other organic solvents and aqueous buffer systems to build a comprehensive biopharmaceutical profile of the molecule.
References
- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 15, 2026.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026.
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PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved February 15, 2026, from [Link]
- American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved February 15, 2026.
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved February 15, 2026, from [Link]
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ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 15, 2026, from [Link]
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Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved February 15, 2026, from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 15, 2026, from [Link]
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 15, 2026.
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved February 15, 2026, from [Link]
- Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved February 15, 2026.
- Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved February 15, 2026.
- World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 15, 2026.
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Structure rendered based on IUPAC name